molecular formula C12H7N3S B13967260 2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile CAS No. 292140-93-3

2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile

Cat. No.: B13967260
CAS No.: 292140-93-3
M. Wt: 225.27 g/mol
InChI Key: RTUGEMJETRVDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid under reflux conditions. For example, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for two hours yields the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzothiazolyl)acetic acid ethyl ester
  • 2-(2-Benzothiazolyl)acetate
  • 2-(2-Benzothiazolyl)ethanol

Uniqueness

2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile is unique due to its specific structure, which combines the benzothiazole ring with a propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

292140-93-3

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)ethylidene]propanedinitrile

InChI

InChI=1S/C12H7N3S/c1-8(9(6-13)7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,1H3

InChI Key

RTUGEMJETRVDHC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.